
N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide
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Overview
Description
N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H14F4N2O2S2 and its molecular weight is 382.39. The purity is usually 95%.
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Biological Activity
N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of the biological activity of this compound, supported by research findings, data tables, and case studies.
1. Chemical Structure and Properties
The compound features a thiazole ring, which is known for its pharmacological versatility. The presence of fluorine atoms and a sulfonamide group enhances its bioactivity and solubility characteristics. The structural formula can be represented as follows:
2. Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit notable antimicrobial properties. In a study evaluating various thiazole derivatives, it was found that compounds similar to this compound demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 6.25 to 12.5 μg/mL against these bacteria .
Table 1: Antimicrobial Activity of Thiazole Derivatives
Compound | Bacterial Strain | MIC (μg/mL) |
---|---|---|
Compound A | S. aureus | 6.25 |
Compound B | E. coli | 12.5 |
This compound | S. aureus | 6.25 |
This compound | E. coli | 12.5 |
3. Anticancer Activity
The compound has also been studied for its potential anticancer properties. In vitro assays revealed that it inhibits cellular growth in several cancer cell lines by inducing apoptosis and cell cycle arrest. Specifically, the compound was effective against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, with IC50 values significantly lower than those of standard chemotherapeutics like cisplatin .
Case Study: Anticancer Efficacy
In a recent study, the compound was tested on MCF-7 cells, where it induced apoptosis through the activation of caspase pathways. The results indicated that treatment with the compound led to a decrease in the anti-apoptotic protein Mcl-1 levels, suggesting a mechanism involving modulation of apoptotic pathways .
The biological activity of this compound appears to involve multiple mechanisms:
- Inhibition of CDK9 : The compound has been shown to inhibit CDK9-mediated RNA polymerase II transcription, which is critical for cancer cell proliferation .
- Reactive Metabolite Formation : Similar fluorinated thiazoles have been reported to form reactive metabolites that bind to cellular macromolecules, leading to cytotoxic effects in sensitive cancer cells .
5. Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicate that modifications on the thiazole ring and the introduction of electron-withdrawing groups significantly enhance biological activity. For instance, the presence of trifluoromethyl and fluoro substituents on the aromatic ring increases lipophilicity and bioavailability .
Scientific Research Applications
The compound exhibits various biological activities that make it a candidate for research in pharmacology and drug development:
- Antitumor Activity : Preliminary studies indicate that the compound can inhibit the growth of certain cancer cell lines. Its structural components may enhance cytotoxic effects, particularly through interactions with specific cellular targets.
- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit enzymes involved in metabolic pathways. This compound has shown potential in modulating enzyme activity related to inflammatory responses.
- Receptor Modulation : Research suggests that this compound may interact with nuclear receptors, influencing gene expression related to inflammation and cancer progression.
Case Studies
Several studies have highlighted the compound's potential applications:
- Study on Antitumor Effects : A study demonstrated that N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide exhibited significant growth inhibition in various cancer cell lines. The IC50 values were notably lower than those of established chemotherapeutic agents, indicating a promising avenue for further investigation.
- Inflammation Modulation Study : In vitro experiments showed that the compound effectively reduced IL-17 production in immune cells, suggesting its potential use in treating inflammatory disorders such as psoriasis.
- Enzyme Interaction Analysis : Research into the compound's interaction with specific enzymes revealed its capability to inhibit pathways critical for tumor metabolism, providing insights into its mechanism as a potential anticancer agent.
Properties
IUPAC Name |
N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-fluoro-3-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F4N2O2S2/c1-8-13(23-9(2)20-8)5-6-19-24(21,22)10-3-4-12(15)11(7-10)14(16,17)18/h3-4,7,19H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZPMYJAIWZAQPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CCNS(=O)(=O)C2=CC(=C(C=C2)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F4N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.